1-Acetyl-2-methylindoline-5-sulfonyl chloride
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Overview
Description
1-Acetyl-2-methylindoline-5-sulfonyl chloride is a chemical compound with the molecular formula C11H12ClNO3S . It’s a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12ClNO3S/c1-7-5-9-6-10 (17 (12,15)16)3-4-11 (9)13 (7)8 (2)14/h3-4,6-7H,5H2,1-2H3 . The molecular weight is 273.74 g/mol .Physical And Chemical Properties Analysis
This compound has a boiling point of 143-145 degrees Celsius . It has a topological polar surface area of 62.8 Ų .Scientific Research Applications
Synthesis of Alkaloid Derivatives
Alkaloids are a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms1-Acetyl-2-methylindoline-5-sulfonyl chloride is utilized in the synthesis of indole derivatives, which are prevalent moieties in various alkaloids . These synthetic pathways are crucial for creating compounds with potential pharmacological activities.
Development of Antiviral Agents
Indole derivatives have been reported to exhibit significant antiviral properties. The compound can be used to synthesize indole-based structures that may act as potent inhibitors against a range of viruses, including influenza and Coxsackie B4 virus .
Anti-inflammatory and Anticancer Research
The indole moiety is a common feature in many drugs with anti-inflammatory and anticancer activities1-Acetyl-2-methylindoline-5-sulfonyl chloride can be a key intermediate in the development of new indole-based therapeutic agents aimed at treating such conditions .
Material Science Applications
In material science, this compound can be used to create novel organic frameworks with potential applications in electronics, photonics, and as catalysts in various chemical reactions .
Chemical Synthesis and Catalysis
The compound serves as a building block in chemical synthesis, particularly in constructing complex molecules that require the indoline structure as a core element. It’s also used in catalysis to speed up chemical reactions, which is essential in industrial chemistry and pharmaceutical manufacturing .
Analytical Chemistry
In analytical chemistry, derivatives of 1-Acetyl-2-methylindoline-5-sulfonyl chloride can be used as reagents or standards in chromatography and spectrometry to identify or quantify other substances .
Safety and Hazards
properties
IUPAC Name |
1-acetyl-2-methyl-2,3-dihydroindole-5-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-7-5-9-6-10(17(12,15)16)3-4-11(9)13(7)8(2)14/h3-4,6-7H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIKNPLJAZXOOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585363 |
Source
|
Record name | 1-Acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
841275-78-3 |
Source
|
Record name | 1-Acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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